molecular formula C30H28N2O3 B1664436 1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine CAS No. 300347-11-9

1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine

Cat. No.: B1664436
CAS No.: 300347-11-9
M. Wt: 464.6 g/mol
InChI Key: HLPYTHVNPSSCNQ-YRNVUSSQSA-N
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Description

1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine, chemically known as 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[(E)-3-(3-methoxy-2-nitro)phenyl-2-propenyl]piperidine hydrochloride, is a novel cardioselective calcium channel blocker. It was synthesized by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc. in Kawasaki, Japan. This compound is derived from cyproheptadine, a compound with known antiserotonic, antihistaminic, and calcium channel blocking properties .

Preparation Methods

The synthesis of 1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[94003,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine involves several steps, starting from cyproheptadineThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine has several scientific research applications:

Mechanism of Action

1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine exerts its effects by selectively blocking L-type calcium channels in cardiac tissue. It binds to the alpha-1 subunit of these channels, altering their activity and reducing calcium influx into the cells. This leads to decreased cardiac contractility and energy consumption, making it effective in treating various cardiovascular conditions .

Comparison with Similar Compounds

1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine is compared with other calcium channel blockers like verapamil and diltiazem. Unlike these compounds, this compound has a greater selectivity for cardiac tissue and minimal effects on peripheral vascular resistance. This makes it a more targeted option for treating specific cardiovascular conditions . Similar compounds include:

Properties

CAS No.

300347-11-9

Molecular Formula

C30H28N2O3

Molecular Weight

464.6 g/mol

IUPAC Name

1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine

InChI

InChI=1S/C30H28N2O3/c1-35-28-14-6-10-25(30(28)32(33)34)11-7-19-31-20-17-24(18-21-31)29-26-12-4-2-8-22(26)15-16-23-9-3-5-13-27(23)29/h2-16H,17-21H2,1H3/b11-7+

InChI Key

HLPYTHVNPSSCNQ-YRNVUSSQSA-N

Isomeric SMILES

COC1=CC=CC(=C1[N+](=O)[O-])/C=C/CN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2

SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AH-1058 free base;  AH 1058 free base;  AH1058 free base

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Reactant of Route 2
Reactant of Route 2
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Reactant of Route 3
Reactant of Route 3
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Reactant of Route 4
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Reactant of Route 5
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Reactant of Route 6
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine

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